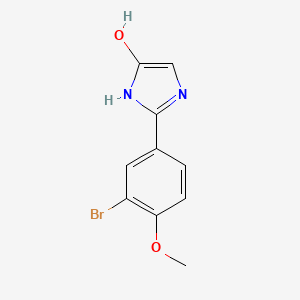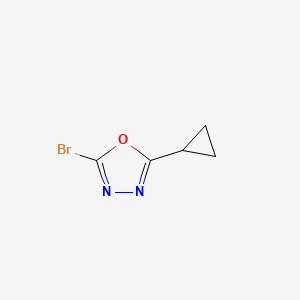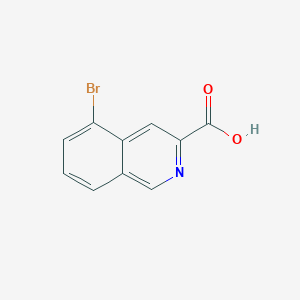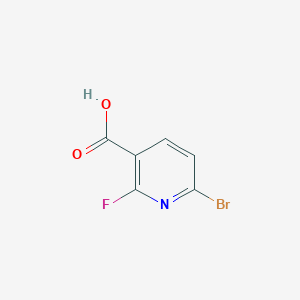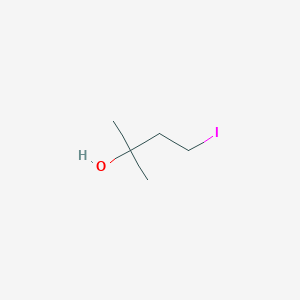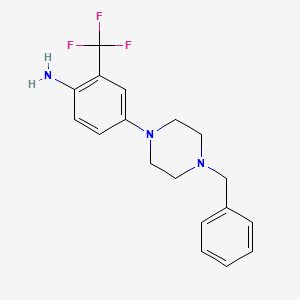
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H20F3N3 . It is used in various biological activities and has been mentioned in patents and literature .
Molecular Structure Analysis
The molecular structure of this compound involves a benzylpiperazine group attached to an aniline group, which also carries a trifluoromethyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has physical and chemical properties typical of organic compounds. It has a specific molecular weight and a defined structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Rapid Synthesis for Benzimidazoles : The compound was involved in the synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, using microwave heating for rapid and efficient production (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Antimicrobial Activities : It was used in synthesizing eperezolid-like molecules, with the compounds showing significant anti-Mycobacterium smegmatis activity (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Novel Synthon for Isoxazoles and Triazines : This compound was used in reactions with dianions from oximes, facilitating the creation of isoxazoles and triazines, highlighting its role as an anionically activated synthon (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Efficient Synthesis of Penoxsulam : Its derivative played a crucial role in the efficient nine-step synthesis of Penoxsulam, a herbicide, demonstrating improved overall yield and milder reaction conditions (Wu, Gao, Chen, Su, & Zhang, 2013).
Biological and Medical Research
Endocannabinoid Hydrolases Inhibitors : A series including this compound were prepared and tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), demonstrating potential in medical applications (Morera, Labar, Ortar, & Lambert, 2012).
Adrenal and Myocardial Imaging : A related compound, 1-carboxamidino-4-phenylpiperazine, showed promise as a radiopharmaceutical for adrenal and myocardial imaging, highlighting the potential of derivatives in medical imaging (Hanson, 1982).
Synthesis of Bioactive Arylpiperazines : This compound was crucial in synthesizing arylpiperazines, highlighting its role in developing potential treatments for central nervous system disorders (Koten, Abbenhuis, & Boersma, 1998).
Antibacterial Activity of Piperazine Derivatives : Compounds synthesized from this chemical exhibited significant antibacterial activity, underlining its potential in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOHIJQMRSJTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

